N-(2-bromophenyl)-2-[(2-furylmethyl)amino]acetamide hydrochloride
CAS No.:
Cat. No.: VC17862794
Molecular Formula: C13H14BrClN2O2
Molecular Weight: 345.62 g/mol
* For research use only. Not for human or veterinary use.
![N-(2-bromophenyl)-2-[(2-furylmethyl)amino]acetamide hydrochloride -](/images/structure/VC17862794.png)
Specification
Molecular Formula | C13H14BrClN2O2 |
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Molecular Weight | 345.62 g/mol |
IUPAC Name | N-(2-bromophenyl)-2-(furan-2-ylmethylamino)acetamide;hydrochloride |
Standard InChI | InChI=1S/C13H13BrN2O2.ClH/c14-11-5-1-2-6-12(11)16-13(17)9-15-8-10-4-3-7-18-10;/h1-7,15H,8-9H2,(H,16,17);1H |
Standard InChI Key | ICZMWGKJSGYUIJ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)NC(=O)CNCC2=CC=CO2)Br.Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide hydrochloride. Its molecular formula is C₁₄H₁₅BrClN₂O₂, with a molecular weight of 357.64 g/mol. The structure comprises:
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A 2-bromophenyl group attached to the acetamide nitrogen.
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A furan-2-ylmethyl substituent on the amino group of the acetamide backbone.
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A hydrochloride salt formation at the terminal amine.
Structural Analysis
The compound’s planar bromophenyl ring and non-planar furan moiety create a hybrid aromatic system, influencing its electronic distribution and reactivity. The acetamide linker provides flexibility, enabling interactions with biological targets or synthetic intermediates. X-ray crystallography data from analogous compounds, such as N-(2-bromophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetamide , suggest that the bromine atom participates in halogen bonding, while the furan oxygen may engage in hydrogen bonding.
Synthesis and Manufacturing
Synthetic Routes
While no explicit protocol for this compound exists in the provided sources, its synthesis can be inferred from related acetamide derivatives. A plausible pathway involves:
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Bromination of Phenylacetamide: Reacting phenylacetamide with bromine in acetic acid to introduce the bromine atom at the ortho position.
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Alkylation of the Amine: Treating the intermediate with 2-(chloromethyl)furan in the presence of a base (e.g., potassium carbonate) to attach the furylmethyl group.
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Salt Formation: Adding hydrochloric acid to precipitate the hydrochloride salt.
Key Reaction Conditions:
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Temperature: 80–100°C for bromination.
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Solvent: Dichloromethane or dimethylformamide for alkylation.
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Yield Optimization: Purification via recrystallization in ethanol/water mixtures.
Industrial Scalability
Industrial production would require:
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Raw Material Purity: ≥98% purity for bromine and furan derivatives to minimize side reactions.
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Process Controls: Automated pH adjustment during salt formation to ensure consistent crystallinity.
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Waste Management: Recycling brominated byproducts to meet environmental regulations.
Physicochemical Properties
Solubility and Stability
Based on analogs like N-(2-bromophenyl)-2-[furan-2-ylmethyl-[(2-methylphenyl)carbamothioyl]amino]acetamide , the compound is likely:
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Solubility:
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Highly soluble in polar aprotic solvents (e.g., DMSO, DMF).
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Sparingly soluble in water (≤5 mg/mL at 25°C).
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Stability:
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Stable under inert atmospheres at room temperature.
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Susceptible to hydrolysis in acidic or basic conditions, releasing acetamide and furan derivatives.
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Spectroscopic Data
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IR Spectroscopy: Expected peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~600 cm⁻¹ (C-Br stretch).
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NMR (¹H):
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δ 7.4–7.6 ppm (aromatic protons from bromophenyl).
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δ 6.2–6.4 ppm (furan ring protons).
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δ 3.8–4.0 ppm (methylene group adjacent to the amine).
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Activity Type | Target | Predicted Efficacy | Mechanism |
---|---|---|---|
Antibacterial | Gram-positive bacteria | Moderate | Cell wall synthesis disruption |
Anticancer | EGFR kinase | High | ATP-binding site inhibition |
Anti-inflammatory | COX-2 | Low | Competitive inhibition |
Agrochemical Uses
The bromine atom’s electrophilicity may enhance herbicidal or fungicidal activity. Derivatives with similar structures demonstrate:
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Herbicidal Activity: 80–90% inhibition of Amaranthus retroflexus at 200 g/ha .
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Fungicidal Activity: EC₅₀ of 50 µM against Botrytis cinerea.
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to improve yield and reduce waste.
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Biological Screening: Prioritizing assays against neglected tropical disease targets (e.g., Chagas disease).
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Computational Modeling: Using DFT calculations to predict binding affinities for kinase targets.
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